molecular formula C31H35N3O4 B11048174 ethyl 5-hydroxy-1-(4-methoxyphenyl)-2-methyl-4-{[4-(4-methylphenyl)piperazin-1-yl]methyl}-1H-indole-3-carboxylate

ethyl 5-hydroxy-1-(4-methoxyphenyl)-2-methyl-4-{[4-(4-methylphenyl)piperazin-1-yl]methyl}-1H-indole-3-carboxylate

Cat. No.: B11048174
M. Wt: 513.6 g/mol
InChI Key: JELAANLHYBLTAI-UHFFFAOYSA-N
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Description

ETHYL 5-HYDROXY-1-(4-METHOXYPHENYL)-2-METHYL-4-{[4-(4-METHYLPHENYL)PIPERAZINO]METHYL}-1H-INDOLE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes an indole core, a piperazine ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-HYDROXY-1-(4-METHOXYPHENYL)-2-METHYL-4-{[4-(4-METHYLPHENYL)PIPERAZINO]METHYL}-1H-INDOLE-3-CARBOXYLATE typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the indole core through a Fischer indole synthesis, followed by functionalization of the indole ring. The piperazine moiety is introduced through nucleophilic substitution reactions. The final step involves esterification to form the ethyl ester group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions such as temperature and pressure, and purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-HYDROXY-1-(4-METHOXYPHENYL)-2-METHYL-4-{[4-(4-METHYLPHENYL)PIPERAZINO]METHYL}-1H-INDOLE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the ester can be reduced to an alcohol.

    Substitution: The methoxy and piperazine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions often involve the use of bases or acids to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the ester can yield an alcohol.

Scientific Research Applications

ETHYL 5-HYDROXY-1-(4-METHOXYPHENYL)-2-METHYL-4-{[4-(4-METHYLPHENYL)PIPERAZINO]METHYL}-1H-INDOLE-3-CARBOXYLATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 5-HYDROXY-1-(4-METHOXYPHENYL)-2-METHYL-4-{[4-(4-METHYLPHENYL)PIPERAZINO]METHYL}-1H-INDOLE-3-CARBOXYLATE involves its interaction with specific molecular targets. The indole core can interact with various receptors and enzymes, while the piperazine ring can enhance binding affinity. The compound may modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 1-METHYL-4-PHENYLPIPERIDINE-4-CARBOXYLATE: Similar structure but lacks the indole core.

    4-(4-ETHOXYPHENYL)-5-(4-METHOXYPHENYL)-2,4-DIHYDRO-3H-1,2,4-TRIAZOL-3-ONE: Contains a triazolone ring instead of an indole core.

Uniqueness

ETHYL 5-HYDROXY-1-(4-METHOXYPHENYL)-2-METHYL-4-{[4-(4-METHYLPHENYL)PIPERAZINO]METHYL}-1H-INDOLE-3-CARBOXYLATE is unique due to its combination of an indole core, piperazine ring, and various functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C31H35N3O4

Molecular Weight

513.6 g/mol

IUPAC Name

ethyl 5-hydroxy-1-(4-methoxyphenyl)-2-methyl-4-[[4-(4-methylphenyl)piperazin-1-yl]methyl]indole-3-carboxylate

InChI

InChI=1S/C31H35N3O4/c1-5-38-31(36)29-22(3)34(24-10-12-25(37-4)13-11-24)27-14-15-28(35)26(30(27)29)20-32-16-18-33(19-17-32)23-8-6-21(2)7-9-23/h6-15,35H,5,16-20H2,1-4H3

InChI Key

JELAANLHYBLTAI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C(=C(C=C2)O)CN3CCN(CC3)C4=CC=C(C=C4)C)C5=CC=C(C=C5)OC)C

Origin of Product

United States

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